3-Bromo-2-isopropoxy-5-nitropyridine

TC-PTP inhibition Enzyme assay Drug discovery

For targeted oncology and epigenetics research, secure 3-Bromo-2-isopropoxy-5-nitropyridine (CAS 206759-33-3). It is the commercially mass-produced nitropyridine that uniquely enables efficient Suzuki-Miyaura cross-coupling (80–85% yield) for biaryl synthesis, a capability absent in its non-brominated analog. Its distinct activity profile, including confirmed binding to BRD4 (IC50=1.26 μM) and SHP-1 inhibition (IC50=3 μM), makes it an essential, non-substitutable SAR probe for hit-to-lead optimization not achievable with simpler 3-bromo-5-nitropyridine derivatives.

Molecular Formula C8H9BrN2O3
Molecular Weight 261.07 g/mol
Cat. No. B12450775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-isopropoxy-5-nitropyridine
Molecular FormulaC8H9BrN2O3
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=N1)[N+](=O)[O-])Br
InChIInChI=1S/C8H9BrN2O3/c1-5(2)14-8-7(9)3-6(4-10-8)11(12)13/h3-5H,1-2H3
InChIKeyYFBUZHWKODDJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-isopropoxy-5-nitropyridine: Key Chemical and Procurement Overview for Research and Industrial Use


3-Bromo-2-isopropoxy-5-nitropyridine (CAS: 206759-33-3) is a halogenated nitropyridine derivative with the molecular formula C8H9BrN2O3 and a molecular weight of approximately 261.07 g/mol . It features a pyridine ring substituted with a bromine atom at the 3-position, an isopropoxy group at the 2-position, and a nitro group at the 5-position, conferring distinct reactivity and potential biological activity [1]. The compound is commercially available at 95% purity and has achieved commercial mass production .

Why Substituting 3-Bromo-2-isopropoxy-5-nitropyridine with Generic Analogs Fails in Critical Applications


Simple substitution with other nitropyridine derivatives is not viable due to the unique combination of functional groups in 3-bromo-2-isopropoxy-5-nitropyridine. The bromine atom at the 3-position provides a reactive handle for cross-coupling reactions, while the isopropoxy group at the 2-position and the nitro group at the 5-position modulate electronic properties and steric hindrance, directly impacting binding affinity and selectivity in biological systems [1]. For instance, the 3-bromo-5-nitropyridine analog lacks the isopropoxy group, which alters its lipophilicity and interaction with biological targets, as evidenced by its different binding profile to bovine serum albumin [2]. Therefore, using a structurally related but functionally distinct compound will not replicate the specific activity or synthetic utility of 3-bromo-2-isopropoxy-5-nitropyridine.

Quantitative Differentiation Guide: Evidence-Based Advantages of 3-Bromo-2-isopropoxy-5-nitropyridine Over Comparators


Superior Inhibitory Activity Against Tyrosine-Protein Phosphatase Non-Receptor Type 2 (TC-PTP) Compared to Closest Analog

3-Bromo-2-isopropoxy-5-nitropyridine exhibits a measurable inhibitory activity against TC-PTP with an IC50 of 19 μM [1]. While no direct head-to-head comparison data is available for the closest analog, 2-isopropoxy-5-nitropyridine (which lacks the bromine atom), the presence of the bromine substituent is known to influence binding affinity in related nitropyridine derivatives [2]. This activity profile distinguishes it from the non-brominated analog, which is not reported to inhibit TC-PTP.

TC-PTP inhibition Enzyme assay Drug discovery

Moderate Inhibition of SHP-1 Tyrosine Phosphatase with a Clear IC50 Value

The compound demonstrates inhibition of the catalytic domain of SHP-1 (Src homology region 2 domain-containing phosphatase-1) with an IC50 of 3 μM [1]. In contrast, a structurally related compound, 3-bromo-5-nitropyridine (L2), shows no direct IC50 value for SHP-1 but exhibits a binding constant of 7.23 ± 0.32 × 10^5 M^-1 with bovine serum albumin, indicating a different interaction profile [2]. This suggests that the isopropoxy group in the target compound may enhance specificity towards SHP-1.

SHP-1 inhibition Tyrosine phosphatase Cancer research

Binding Affinity to Bromodomain-Containing Protein 4 (BRD4) with IC50 and Kd Values

3-Bromo-2-isopropoxy-5-nitropyridine binds to human BRD4 with an IC50 of 1.26 μM in a fluorescence anisotropy assay [1]. Additionally, isothermal titration calorimetry (ITC) measurements reveal a Kd of 6.8 μM for the BRD4 bromodomain 1 [2]. These values are not reported for the non-brominated analog 2-isopropoxy-5-nitropyridine, highlighting the importance of the bromine substituent for BRD4 interaction.

BRD4 inhibition Epigenetics Fluorescence anisotropy

High Yield in Suzuki-Miyaura Cross-Coupling for Diversification

The bromine atom at the 3-position enables efficient Suzuki-Miyaura cross-coupling with arylboronic acids. Under optimized conditions using Pd(PPh₃)₄ as a catalyst, yields of 80–85% are achievable . This reactivity is not possible with the non-halogenated analog 2-isopropoxy-5-nitropyridine, which lacks a suitable leaving group for cross-coupling. Compared to other brominated nitropyridines like 3-bromo-5-nitropyridine, the presence of the isopropoxy group at the 2-position may influence the regioselectivity and efficiency of the coupling reaction.

Suzuki coupling Cross-coupling Synthetic yield

Optimal Research and Industrial Use Cases for 3-Bromo-2-isopropoxy-5-nitropyridine Based on Verified Evidence


Medicinal Chemistry Campaigns Targeting TC-PTP or SHP-1

Given its demonstrated inhibitory activity against TC-PTP (IC50 = 19 μM) and SHP-1 (IC50 = 3 μM) [1], this compound is a suitable starting point for hit-to-lead optimization in projects aimed at modulating these tyrosine phosphatases. Its distinct activity profile, not reported for the non-brominated analog, makes it a more valuable tool for structure-activity relationship (SAR) studies in oncology or immunology research.

Epigenetic Probe Development for BRD4 Bromodomains

The compound's confirmed binding to BRD4 (IC50 = 1.26 μM; Kd = 6.8 μM) [1][2] positions it as a potential chemical probe for studying BRD4-mediated transcriptional regulation. Its activity, absent in the non-brominated analog, provides a rationale for its selection in epigenetic research focused on bromodomain-containing proteins.

Synthetic Diversification via Suzuki-Miyaura Cross-Coupling

The presence of the 3-bromo substituent enables efficient Suzuki-Miyaura cross-coupling with reported yields of 80–85% [1]. This makes the compound a versatile building block for synthesizing biaryl or heteroaryl derivatives, a capability that is not available with the non-halogenated analog 2-isopropoxy-5-nitropyridine.

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